1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride

Arylsulfonylpiperazine Structure-Activity Relationship Isomer Comparison

This arylsulfonylpiperazine derivative features a sec-butyl substituent for mapping steric tolerance in target binding pockets. The HCl salt ensures enhanced aqueous solubility for consistent assay prep, minimizing solvent artifacts. Sourced for ≥95% purity, it's ideal for fragment-based discovery and virtual screening campaigns. Global B2B shipping available.

Molecular Formula C14H23ClN2O2S
Molecular Weight 318.9 g/mol
CAS No. 1171234-46-0
Cat. No. B1372243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride
CAS1171234-46-0
Molecular FormulaC14H23ClN2O2S
Molecular Weight318.9 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCNCC2.Cl
InChIInChI=1S/C14H22N2O2S.ClH/c1-3-12(2)13-4-6-14(7-5-13)19(17,18)16-10-8-15-9-11-16;/h4-7,12,15H,3,8-11H2,1-2H3;1H
InChIKeyAUIMCRHZJHZROW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (CAS 1171234-46-0): Baseline Properties and Research Context


1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (CAS 1171234-46-0) is an arylsulfonylpiperazine derivative with a molecular weight of 318.86 g/mol (C14H22N2O2S·HCl) . This compound consists of a piperazine core substituted with a 4-sec-butylbenzenesulfonyl group [1]. It is primarily supplied as a research-use-only chemical with purities typically ≥95% .

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (CAS 1171234-46-0): Why Arylsulfonylpiperazines Are Not Interchangeable in Research


Arylsulfonylpiperazines constitute a broad class of compounds with activities spanning 5-HT6 antagonism, 11β-HSD1 inhibition, and nAChR modulation [1][2][3]. Within this class, subtle structural variations—particularly the substitution pattern on the aryl ring—profoundly influence target selectivity and potency. Substituting one sulfonylpiperazine for another without empirical validation risks confounding experimental outcomes, as even closely related analogs (e.g., butyl vs. sec-butyl positional isomers) can exhibit divergent binding profiles.

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (CAS 1171234-46-0): Product-Specific Quantitative Evidence Guide


Structural Distinction: Sec-Butyl Substitution Pattern Differentiates This Compound from n-Butyl and tert-Butyl Analogs

This compound features a sec-butyl (butan-2-yl) substituent at the para position of the phenyl ring, distinguishing it from the n-butyl analog (CAS 847503-18-8) and the tert-butyl analog (CAS 379244-68-5) [1]. In arylsulfonylpiperazine SAR, the branching pattern of the alkyl chain influences steric bulk near the sulfonamide linkage, which is a critical determinant of binding pocket complementarity in targets such as 5-HT6 and 11β-HSD1 [2].

Arylsulfonylpiperazine Structure-Activity Relationship Isomer Comparison

Hydrochloride Salt Form Provides Enhanced Solubility and Handling Relative to Free Base

This compound is supplied as the hydrochloride salt (CAS 1171234-46-0, MW 318.86), in contrast to the free base form (CAS 744227-35-8, MW 282.40) [1]. Piperazine-containing compounds typically exhibit improved aqueous solubility and stability when formulated as hydrochloride salts, facilitating handling in biological assay preparation [2]. The salt form also influences solid-state properties relevant to long-term storage and experimental reproducibility.

Solubility Salt Selection Formulation

Computed Physicochemical Descriptors Enable Pre-Experimental Filtering for Target Class Suitability

Computed properties for the free base include a molecular weight of 282.40 g/mol, XLogP3-AA of 2.1, topological polar surface area (TPSA) of 57.8 Ų, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 4 [1]. These values fall within established drug-likeness thresholds (e.g., Lipinski's Rule of Five), suggesting favorable passive permeability and oral bioavailability potential [2].

In Silico Screening Drug-likeness Physicochemical Properties

1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride (CAS 1171234-46-0): Research and Procurement Application Scenarios


Fragment-Based Drug Discovery: Steric Probe for Arylsulfonylpiperazine Binding Sites

The sec-butyl substituent offers intermediate steric bulk, making this compound a useful tool for mapping the steric tolerance of target binding pockets. In fragment-based drug discovery, researchers can compare this compound's binding profile against the n-butyl and tert-butyl analogs to identify optimal alkyl substitution for potency and selectivity [1].

In Vitro Pharmacological Assays Requiring Consistent Solubility

The hydrochloride salt form provides enhanced aqueous solubility compared to the free base, reducing the need for DMSO or other organic solvents in assay preparation [2]. This facilitates consistent compound handling in high-throughput screening formats and cellular assays, minimizing solvent-induced artifacts.

Computational Chemistry: Virtual Screening and Molecular Docking Studies

The well-defined computed properties (MW, LogP, TPSA, HBD/HBA counts) enable this compound to serve as a representative arylsulfonylpiperazine scaffold in virtual screening campaigns [3]. Docking studies can leverage the sec-butyl group to evaluate hydrophobic interactions in silico, guiding the design of optimized analogs.

Chemical Biology Tool for Target Class Profiling

Arylsulfonylpiperazines interact with diverse targets including 5-HT6 receptors, 11β-HSD1, and nAChRs [1][4][5]. This compound can be employed as a chemical probe to interrogate the selectivity profile of novel biological targets within these receptor families, provided appropriate control experiments are included.

Technical Documentation Hub

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